[N'-[N'-(2,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
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Overview
Description
[N’-[N’-(2,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of difluorophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of [N’-[N’-(2,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride typically involves the reaction of 2,4-difluoroaniline with appropriate reagents under controlled conditions. One common method includes the condensation reaction of 2,4-difluoroaniline with carbamimidoyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Chemical Reactions Analysis
[N’-[N’-(2,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The difluorophenyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Scientific Research Applications
[N’-[N’-(2,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [N’-[N’-(2,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride involves its interaction with specific molecular targets. The difluorophenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
[N’-[N’-(2,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound also contains difluorophenyl groups but differs in its overall structure and properties.
2,4-difluorobenzenesulfonyl chloride: Another compound with difluorophenyl groups, used in different chemical applications.
Properties
IUPAC Name |
[N'-[N'-(2,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N5.ClH/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUCHDFQXPAMQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N=C([NH3+])N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N=C([NH3+])N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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